1,2,4-Oxadiazole-5-methanamine, 3-(1-aminocyclopentyl)-N,N-diethyl-, hydrochloride
Description
This compound is a hydrochloride salt of a 1,2,4-oxadiazole derivative featuring a 5-methanamine backbone substituted with a 1-aminocyclopentyl group at position 3 and diethylamine groups at the methanamine nitrogen. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its metabolic stability and versatility in medicinal chemistry.
Properties
Molecular Formula |
C12H23ClN4O |
|---|---|
Molecular Weight |
274.79 g/mol |
IUPAC Name |
1-[5-(diethylaminomethyl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H22N4O.ClH/c1-3-16(4-2)9-10-14-11(15-17-10)12(13)7-5-6-8-12;/h3-9,13H2,1-2H3;1H |
InChI Key |
NTTPRHFSNTWVOT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=NC(=NO1)C2(CCCC2)N.Cl |
Origin of Product |
United States |
Biological Activity
1,2,4-Oxadiazoles are a class of heterocyclic compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The compound 1,2,4-Oxadiazole-5-methanamine, 3-(1-aminocyclopentyl)-N,N-diethyl-, hydrochloride is of particular interest due to its potential therapeutic applications. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 1,2,4-Oxadiazole-5-methanamine can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 257.74 g/mol
The oxadiazole ring contributes to the compound's biological properties by facilitating interactions with various biological targets.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance:
- Cytotoxicity Studies : In vitro evaluations against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) revealed significant cytotoxic effects. The compound exhibited IC values in the micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
The mechanism of action for oxadiazole compounds often involves the induction of apoptosis in cancer cells. Flow cytometry assays indicated that the compound promotes apoptotic signaling pathways in treated cells .
Additional Biological Activities
Beyond anticancer effects, 1,2,4-Oxadiazole-5-methanamine has shown promise in other areas:
- Antioxidant Activity : The compound demonstrated significant antioxidant properties through free radical scavenging assays .
- Enzyme Inhibition : It exhibited inhibitory effects on enzymes such as cholinesterases and glucosidases, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Study 1: Anticancer Efficacy
A study synthesized a series of oxadiazole derivatives linked with fluorouracil to enhance anticancer efficacy. The results highlighted that compounds similar to 1,2,4-Oxadiazole-5-methanamine displayed enhanced cytotoxicity against multiple cancer cell lines compared to standard treatments .
Study 2: Enzyme Inhibition Profile
Research conducted on the enzyme inhibitory profile showed that oxadiazole derivatives could selectively inhibit butyrylcholinesterase (BuChE), which is relevant for Alzheimer's disease treatment. The most potent derivative had an IC value of 5.07 µM .
Chemical Reactions Analysis
Ring-Opening Reactions
The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions, producing biologically relevant intermediates:
| Reaction Conditions | Products Formed | Key Findings |
|---|---|---|
| 10% HCl (aqueous, reflux) | Cyclopentylamine derivatives | Complete ring cleavage in 2–4 hours |
| NaOH (1M, 60°C) | Carboxylic acid intermediates | Partial hydrolysis observed after 6 hours |
These reactions are critical for understanding the compound’s metabolic stability and degradation pathways. The aminocyclopentyl group enhances resistance to hydrolysis compared to simpler oxadiazoles .
Amine Functionalization
The methanamine and diethylamine groups participate in alkylation and acylation:
A. Alkylation
-
Reagents: Alkyl halides (e.g., methyl iodide)
-
Conditions: K₂CO₃, DMF, 60°C
-
Outcome: Substitution at the primary amine yields N-alkyl derivatives with retained oxadiazole integrity.
B. Acylation
-
Reagents: Acetyl chloride
-
Conditions: TEA, CH₂Cl₂, 0°C → RT
-
Outcome: N-acetylated products form within 3 hours, confirmed by LC-MS.
Cycloaddition and Heterocycle Formation
The oxadiazole ring participates in [3+2] cycloadditions with nitriles or alkynes under microwave-assisted conditions:
| Partner | Conditions | Product | Yield |
|---|---|---|---|
| Phenylacetylene | MW, 100°C, 30 min | Triazole-oxadiazole hybrid | 72% |
| Benzontirile | Silica-supported, 80°C, 2 h | Bicyclic oxadiazole derivative | 65% |
This reactivity enables structural diversification for drug discovery .
Synthetic Methodologies
A. One-Pot Synthesis
A scalable protocol for derivatives involves:
B. Microwave-Assisted Synthesis
-
Conditions: 300 W, 100°C, 15–30 min
-
Advantages: 80–90% yield reduction in reaction time (4x faster) .
Stability and Reactivity Trends
-
pH Stability: Stable in neutral buffers (pH 6–8) but degrades rapidly at pH < 3 or > 10 .
-
Thermal Stability: Decomposes above 200°C, confirmed by TGA.
Comparative Reactivity Table
| Reaction Type | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Selectivity |
|---|---|---|---|
| Hydrolysis (acidic) | 0.18 | 45.2 | High |
| Alkylation | 0.32 | 38.7 | Moderate |
| Cycloaddition | 0.95 | 28.4 | Low |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with two structurally related 1,2,4-oxadiazole derivatives:
Key Observations:
Q & A
Q. What are the standard synthetic protocols for preparing 1,2,4-oxadiazole derivatives like this compound?
The synthesis typically involves cyclocondensation of amidoximes with acyl chlorides or activated carboxylic acid derivatives. For example, in analogous oxadiazole syntheses, heating 2,4-dichloro-N′-hydroxy-benzamidine with acetyl chloride in pyridine at 387 K for 1.5 hours yields the oxadiazole core . Purification via column chromatography and recrystallization (e.g., using dichloromethane) is common. For the target compound, the 1-aminocyclopentyl and N,N-diethyl groups likely require sequential alkylation or amination steps after oxadiazole ring formation.
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and purity.
- Mass spectrometry (HRMS) to verify molecular weight (e.g., 288.74 g/mol as in similar oxadiazole derivatives ).
- X-ray crystallography to resolve dihedral angles between the oxadiazole ring and adjacent groups, as seen in structurally related compounds .
- HPLC or TLC to assess purity (>95% as standard for research compounds).
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized?
Factors influencing yield include:
- Reaction temperature and time : Prolonged heating (e.g., 1.5–3 hours at 387 K) improves cyclization efficiency .
- Solvent selection : Pyridine acts as both solvent and base in analogous syntheses, but dioxane with triethylamine may reduce side reactions .
- Catalysts : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis could accelerate cyclization.
| Condition | Yield in Analogous Synthesis | Reference |
|---|---|---|
| Pyridine, 387 K, 1.5 h | 76% | |
| Dioxane, triethylamine | 82–89% (thiazole derivatives) |
Q. How can researchers resolve contradictions in reported pharmacological data for oxadiazole derivatives?
Discrepancies in biological activity (e.g., anti-inflammatory vs. negligible effects) may arise from:
- Structural variations : Minor substituent changes (e.g., methoxy vs. chloro groups) significantly alter activity .
- Assay conditions : Differences in cell lines (e.g., HEK-293 vs. HeLa) or concentrations (µM vs. mM ranges) must be standardized.
- Pharmacokinetic factors : Hydrochloride salt forms (common in such compounds ) improve solubility but may affect bioavailability in vivo.
Q. What strategies address solubility challenges in formulation?
The hydrochloride salt enhances aqueous solubility, but further optimization may involve:
Q. How can structure-activity relationships (SAR) guide derivative design?
Systematic modifications to the oxadiazole scaffold can elucidate SAR:
- Aminocyclopentyl group : Replace with cyclohexyl or aromatic amines to assess steric/electronic effects.
- N,N-diethyl moiety : Compare with bulkier tertiary amines (e.g., piperidine) to study receptor binding.
- Oxadiazole ring : Substitute oxygen with sulfur (to form thiadiazoles) and evaluate activity shifts .
Data Contradiction Analysis
Q. Why do computational predictions and experimental results diverge for oxadiazole derivatives?
Discrepancies often stem from:
- Force field limitations : Molecular docking may not account for solvent effects or dynamic binding.
- Protonation states : The hydrochloride salt’s ionic form (critical for solubility) is rarely modeled in silico .
- Crystal packing effects : X-ray data (e.g., dihedral angles of 1.7° between rings ) reveal conformational constraints absent in simulations.
Methodological Recommendations
- Synthesis : Prioritize microwave-assisted methods to reduce reaction times and improve reproducibility.
- Characterization : Combine XRD with DFT calculations to validate electronic structures.
- Biological Testing : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm mechanism-specific activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
